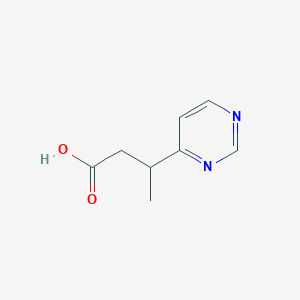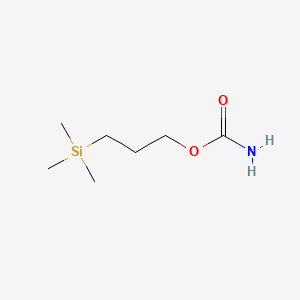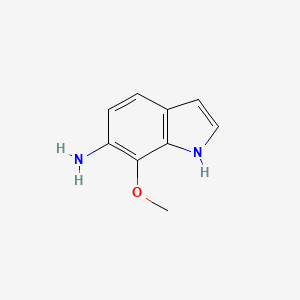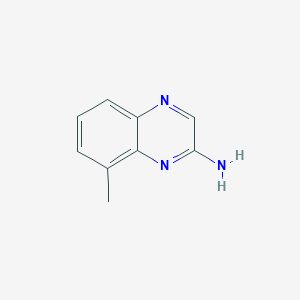
7-Ethoxyindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxyindoline is an organic compound belonging to the indoline family, which is characterized by a benzene ring fused with a nitrogen-containing five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Ethoxyindoline can be synthesized through several methods. One common approach involves the alkylation of indoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethoxyindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ethoxyindole using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield this compound-2-carboxylic acid when treated with reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: 7-Ethoxyindole.
Reduction: this compound-2-carboxylic acid.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
7-Ethoxyindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 7-Ethoxyindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways depend on the specific application, but generally involve binding to active sites or allosteric sites on proteins, altering their function.
Comparaison Avec Des Composés Similaires
Indoline: The parent compound, lacking the ethoxy group.
7-Methoxyindoline: Similar structure with a methoxy group instead of an ethoxy group.
7-Bromoindoline: Contains a bromine atom at the 7-position instead of an ethoxy group.
Uniqueness: 7-Ethoxyindoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
7-ethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-5,11H,2,6-7H2,1H3 |
Clé InChI |
CCHBYJDUPYUSRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1NCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)








